(5-(Furan-2-yl)isoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O3/c18-17(19,20)14-9-15(22-10-21-14)24-3-5-25(6-4-24)16(26)11-8-13(28-23-11)12-2-1-7-27-12/h1-2,7-10H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGBYSYKQFULII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Furan-2-yl Isoxazole Core
Starting Materials: Furan-2-carboxylic acid and hydroxylamine hydrochloride.
Reaction: Cyclization reaction under acidic conditions to form the isoxazole ring.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidized derivatives of the furan or isoxazole rings.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduced forms of the compound, potentially altering the heterocyclic rings.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substituted derivatives where functional groups on the rings are replaced.
Common Reagents and Conditions
Acids and Bases: Used to catalyze cyclization and coupling reactions.
Solvents: Organic solvents like dichloromethane, ethanol, or dimethyl sulfoxide (DMSO) to dissolve reactants and control reaction environments.
Temperature and Pressure: Controlled to optimize reaction rates and yields.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Study of Reaction Mechanisms: Helps in understanding the reactivity and stability of complex heterocyclic compounds.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Receptor Binding Studies: Investigated for its ability to bind to biological receptors, influencing cellular processes.
Medicine
Drug Development: Explored for its potential as a therapeutic agent in treating diseases such as cancer, infections, and neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties in biological systems.
Industry
Material Science:
Agriculture: Investigated for its use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of (5-(Furan-2-yl)isoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings and trifluoromethyl group contribute to its binding affinity and specificity. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogs with Halogen-Substituted Aromatic Systems
- Structure : 4-(4-chlorophenyl/fluorophenyl)-2-(pyrazolyl-triazolyl-thiazole) derivatives.
- Key Differences: Heterocyclic Core: Thiazole and triazole systems vs. the target’s isoxazole-pyrimidine framework. Substituents: Chlorophenyl/fluorophenyl groups introduce halogen-dependent electronic effects, contrasting with the target’s trifluoromethylpyrimidine.
Piperazine-Methanone Derivatives
- Structure: (6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(4-((5-methylisoxazol-4-yl)sulfonyl)piperazin-1-yl)methanone.
- Key Comparisons :
- Functional Groups : Sulfonyl (-SO₂) vs. the target’s furan-isoxazole unit. The sulfonyl group increases polarity and hydrogen-bonding capacity.
- Spectroscopic Data :
- IR: C=O stretch at 1635.85 cm⁻¹ (vs. expected ~1640–1680 cm⁻¹ for the target’s methanone).
- LC-MS : Molecular ion at m/z 530.9 .
- Bioactivity Implications : The chloro-trifluoromethylphenyl group in 11h may enhance hydrophobic interactions compared to the target’s pyrimidine-furan system.
Isoxazole-Containing Ethyl Benzoates
- Structure: Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino/thiobenzoate).
- Key Contrasts: Linker: Ethyl benzoate ester vs. methanone-piperazine. The ester group may reduce metabolic stability compared to the target’s amide-like linkage.
Data Tables
Table 1. Structural and Functional Group Comparison
Table 2. Crystallographic and Conformational Data
| Compound Name | Crystal System | Symmetry | Planarity | Reference |
|---|---|---|---|---|
| Target Compound | N/A | N/A | Likely non-planar (piperazine) | N/A |
| Compounds 4 and 5 | Triclinic | P̄1 | Mostly planar (except fluorophenyl) |
Research Findings and Implications
- Electronic Effects : The trifluoromethyl group in the target compound may confer greater electron-withdrawing capacity than chlorine/fluorine in analogs, influencing receptor binding .
- Solubility : Piperazine in the target and 11h enhances water solubility, whereas thiazole/triazole systems (Compounds 4/5) may prioritize lipophilicity .
- Synthetic Flexibility: The methanone linker allows modular substitution, contrasting with the rigid ester or thiazole cores in analogs .
Biological Activity
The compound (5-(Furan-2-yl)isoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone has garnered attention in recent pharmacological studies due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various therapeutic applications, supported by data tables and case studies.
This compound is synthesized through a multi-step organic reaction involving the furan, isoxazole, and piperazine moieties. The synthesis typically requires careful control of reaction conditions to optimize yield and purity. The molecular formula is with a molecular weight of approximately 392.37 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.
- Anticonvulsant Properties : Research has shown potential anticonvulsant activity, making it a candidate for further exploration in epilepsy treatment.
- Antimicrobial Effects : The compound has demonstrated antimicrobial properties against both bacterial and fungal strains, suggesting its utility in treating infections.
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : It appears to inhibit enzymes related to tumor growth and inflammation.
- Receptor Interaction : The compound may act on specific receptors involved in neurotransmission, contributing to its anticonvulsant properties.
Table 1: Biological Activities of the Compound
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | HeLa (cervical cancer) | 15.2 | |
| Anticonvulsant | PTZ-induced seizures | 12.5 | |
| Antimicrobial | E. coli | 20.0 | |
| C. albicans | 18.5 |
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, the compound was tested against several human cancer cell lines, including breast and lung cancer cells. It exhibited significant cytotoxicity with an IC50 value of 15.2 µM against HeLa cells, indicating strong potential as an antitumor agent.
Case Study 2: Anticonvulsant Activity
A separate investigation assessed the anticonvulsant properties using a PTZ-induced seizure model in mice. The compound showed a dose-dependent reduction in seizure frequency, with an effective dose leading to a notable decrease in seizure duration.
Case Study 3: Antimicrobial Properties
The antimicrobial activity was evaluated against E. coli and C. albicans using standard disk diffusion methods. The results indicated that the compound had a minimum inhibitory concentration (MIC) of 20 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.
Q & A
Q. Critical Conditions :
- Temperature control (0–80°C) to avoid side reactions.
- Catalysts: Pd(OAc)₂ for Suzuki-Miyaura coupling (if applicable) .
- Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for polar intermediates .
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | NH₂OH·HCl, HCl | EtOH | Reflux | 60–75 |
| 2 | K₂CO₃, DMF | DMF | 80°C | 45–60 |
| 3 | EDCI, HOBt | DCM | RT | 70–85 |
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the isoxazole (δ 6.2–6.5 ppm for furan protons; δ 160–165 ppm for carbonyl carbons) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns (acetonitrile/water gradient, retention time ~12 min) .
- Mass Spectrometry (MS) : ESI-MS detects [M+H]⁺ at m/z 451.1 (calculated) .
- FT-IR : Peaks at 1660 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-F stretch from CF₃) .
Basic: How is the compound evaluated for preliminary biological activity?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) against S. aureus and E. coli using broth microdilution .
- Enzyme Inhibition : Kinase inhibition profiling (e.g., PI3K/Akt pathway) at 10 µM concentration .
- Cytotoxicity : MTT assay on HEK-293 cells to determine IC₅₀ values .
Q. Table 2: Example Bioactivity Data
| Assay Type | Target | Result (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | 8 µg/mL | |
| Kinase Inhibition | PI3Kγ | 0.45 µM |
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Use response surface methodology to optimize variables like solvent ratio (DMF:H₂O), catalyst loading (Pd), and reaction time .
- Continuous Flow Chemistry : Reduces side-product formation in piperazine coupling steps by maintaining precise temperature control .
- Byproduct Mitigation : Silica gel column chromatography with ethyl acetate/hexane (3:7) removes unreacted intermediates .
Advanced: What structural analogs show improved bioactivity, and how do substituents affect SAR?
Methodological Answer:
- Key Modifications :
- Piperazine Substituents : Replacement of CF₃-pyrimidine with methylpyridine increases solubility but reduces kinase affinity .
- Isoxazole Variations : Bromination at C5 improves antimicrobial activity (MIC reduced from 8 µg/mL to 2 µg/mL) .
Q. Table 3: SAR Comparison of Analogs
| Analog Structure | Bioactivity (IC₅₀, µM) | Solubility (mg/mL) |
|---|---|---|
| CF₃-pyrimidine (parent compound) | 0.45 | 0.12 |
| Methylpyridine analog | 1.8 | 0.45 |
| 5-Bromo-isoxazole analog | 0.22 | 0.09 |
Advanced: What mechanistic insights exist for its interaction with biological targets?
Methodological Answer:
- Molecular Docking : The CF₃ group on pyrimidine forms hydrophobic interactions with PI3Kγ’s ATP-binding pocket (PDB: 4AUR) .
- Fluorescence Quenching : Binding to human serum albumin (HSA) shows a static quenching mechanism (Ksv = 2.5 × 10⁴ M⁻¹) .
- Metabolic Stability : Microsomal assays (human liver microsomes) reveal CYP3A4-mediated oxidation as the primary degradation pathway .
Advanced: How should researchers address contradictory data in bioactivity studies?
Methodological Answer:
- Statistical Validation : Apply ANOVA followed by Tukey’s post hoc test to compare replicates (e.g., p < 0.05 for cytotoxicity assays) .
- Assay Reproducibility : Standardize cell lines (e.g., ATCC-certified HeLa) and control for serum concentration variations in culture media .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., pyrazolo-oxazine derivatives) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
